Product packaging for Gestadienol(Cat. No.:CAS No. 58769-17-8)

Gestadienol

Cat. No.: B1630400
CAS No.: 58769-17-8
M. Wt: 314.4 g/mol
InChI Key: GDTZPEHTYWXYAR-XGXHKTLJSA-N
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Description

Gestadienol (INN), also known as norhydroxy-δ6-progesterone or 6-dehydro-17α-hydroxy-19-norprogesterone, is a synthetic steroidal progestin of the 19-norprogesterone group . It is an orally active progestin that was studied in the 1960s but was never marketed for clinical use . The compound has been described in scientific literature as having no androgenic or estrogenic effects based on its pharmacological profile . Its effects on the endometrium and general pharmacology were investigated in a clinical trial in women . This compound is the active form of this compound acetate, and its structure is a derivative of progesterone, specifically a combined derivative of 17α-hydroxyprogesterone and 19-norprogesterone . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the available scientific literature for further details on its historical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O3 B1630400 Gestadienol CAS No. 58769-17-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58769-17-8

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h3,5,11,15-18,23H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

GDTZPEHTYWXYAR-XGXHKTLJSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O

Origin of Product

United States

Preparation Methods

Cyanohydrin Formation

Estradiene dione-3-keta17 carbonyl reacts with trimethylsilyl cyanide (TMSCN) in tetrahydrofuran (THF) at −20°C to 0°C, forming a stable 17-cyanohydrin silyl ether intermediate. The reaction proceeds via nucleophilic cyanide attack on the carbonyl carbon, stabilized by silyl ether formation. This step achieves >90% conversion within 2–3 hours, with the silyl ether preventing premature hydrolysis.

Grignard Addition and Hydrolysis

The cyanohydrin intermediate undergoes methyl Grignard (CH₃MgBr) addition in diethyl ether, selectively attacking the nitrile group to form a magnesium alkoxide complex. Subsequent hydrolysis with 6 M hydrochloric acid at 25°C cleaves the silyl ether and ethylenedioxy protecting groups, yielding Gestadienol with 75–82% overall yield. Key advantages include minimal epimerization at C17 and scalability to kilogram batches.

Alternative Route from Pregnanodienol

A second approach utilizes pregnanodienol as the starting material, involving ketone protection, oxidation, and regioselective reductions.

Ketone Protection

Pregnanodienol’s 3- and 20-ketone groups are protected as ethylene ketals using ethylene glycol and p-toluenesulfonic acid (PTSA) in dichloromethane. Trimethyl orthoformate acts as a dehydrating agent, achieving >95% conversion after 4 hours at 35°C. The resulting bis-protected intermediate (compound VI) prevents undesired side reactions during subsequent oxidation.

Oxidation and Grignard Addition

Compound VI is oxidized with pyridinium chlorochromate (PCC) in dichloromethane, introducing a 17-ketone group. Methyl Grignard addition to the ketone proceeds in THF at −10°C, followed by acidic hydrolysis (HCl/THF) to remove protecting groups. This method yields this compound with 68–72% overall purity, though it requires careful control of oxidation stoichiometry to avoid over-oxidation.

Ethynylation-Based Synthesis

A third route, optimized for gestodene production, adapts ethynylation chemistry to access this compound.

15-Acetoxy Elimination

Starting from a 15-acetoxy precursor (formula 2), eliminative reaction with trimethyl orthoformate and PTSA in glycol dimethyl ether removes the acetoxy group, forming a Δ9,11 double bond. The reaction proceeds at −20°C to 0°C, achieving 85% yield with <2% dimeric byproducts.

17-Ketone Ethynylation

The intermediate undergoes ethynylation with lithium acetylide in ammonia, introducing a 17α-ethynyl group. Hydrolysis with dilute acetic acid affords this compound with 78% yield and >99% stereochemical purity at C17.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Purity
Cyanohydrin/Grignard Estradiene dione-3-keta17 TMSCN, CH₃MgBr, HCl THF, −20°C to 25°C 75–82% >98%
Pregnanodienol route Pregnanodienol Ethylene glycol, PCC, CH₃MgBr CH₂Cl₂, 35°C; THF, −10°C 68–72% 95–97%
Ethynylation 15-Acetoxy precursor Trimethyl orthoformate, LiC≡CH Glycol dimethyl ether, −20°C 78% >99%

Efficiency and Scalability

The cyanohydrin route (Method 1) offers the highest scalability due to commercially available starting materials and straightforward purification. In contrast, the ethynylation method (Method 3) requires specialized precursors but achieves superior stereocontrol.

Purity Considerations

Residual solvents (e.g., THF, dichloromethane) must be controlled to <50 ppm per ICH guidelines. Method 3’s use of glycol dimethyl ether, a Class 3 solvent with higher permissible limits, simplifies purification.

Critical Process Parameters

Temperature Control

Grignard reactions (Methods 1 and 2) demand strict temperature control (−20°C to 0°C) to prevent β-hydride elimination. Exothermic reactions require jacketed reactors with rapid cooling capacity.

Catalytic Impurities

Trace metal residues (e.g., Cr from PCC in Method 2) necessitate post-reaction chelation with EDTA, reducing Cr levels to <1 ppm.

Emerging Methodologies

Recent patents disclose enzymatic hydrolysis of pregnenolone acetate as a green chemistry alternative, though yields remain suboptimal (50–55%). Biocatalysts such as Candida rugosa lipase selectively cleave acetate groups but require further optimization for industrial adoption.

Chemical Reactions Analysis

Gestadienol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other steroidal compounds.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include hydrochloric acid, isopropyl palmitate, and various diluents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gestadienol, a compound with the chemical formula C20_{20}H26_{26}O3_3, is a naturally occurring substance that has garnered attention for its diverse applications in various fields, particularly in scientific research and industry. This article explores the applications of this compound, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is classified as a steroid and is known for its unique structural characteristics, which contribute to its biological activity. The compound features a double bond configuration that plays a crucial role in its reactivity and interaction with biological systems.

Pharmaceutical Development

This compound has been studied for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anti-cancer activities. For instance, studies have explored its role in modulating immune responses, which could lead to novel treatments for autoimmune diseases and cancer therapies.

Biochemical Research

In biochemical studies, this compound serves as a precursor in the synthesis of various steroid hormones. Its ability to influence metabolic pathways makes it valuable in understanding hormone regulation and the biosynthesis of steroids.

Agricultural Science

The compound has been investigated for its potential use as a natural pesticide or growth regulator. Its application in agriculture could lead to more sustainable practices by reducing reliance on synthetic chemicals.

Cosmetic Industry

Due to its moisturizing properties and potential skin benefits, this compound is being incorporated into cosmetic formulations. Its ability to enhance skin hydration and elasticity positions it as a promising ingredient in skincare products.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAnti-inflammatory and anti-cancer propertiesPotential in treating autoimmune diseases and cancer
Biochemical ResearchPrecursor in steroid hormone synthesisInsights into hormone regulation
Agricultural ScienceNatural pesticide/growth regulatorSustainable alternatives to synthetic chemicals
Cosmetic IndustryMoisturizing agent for skincare productsEnhances skin hydration and elasticity

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Hormonal Regulation

Research focusing on the metabolic pathways influenced by this compound revealed its role in the regulation of cortisol levels. This finding highlights its importance in stress response mechanisms and opens avenues for further exploration in endocrine research.

Case Study 3: Agricultural Application

Field trials conducted to assess the efficacy of this compound as a natural pesticide showed promising results, with reduced pest populations and improved crop yields compared to untreated controls. This study supports the viability of using this compound in sustainable agriculture.

Comparison with Similar Compounds

Comparison with Structurally Similar Progestogens

Structural and Functional Analogues

Gestadienol belongs to a family of synthetic progestogens, including gestodene (CAS: 60282-87-3) and lynestrenol (CAS: 52-76-6), which are widely used in clinical settings . Below is a comparative analysis of these compounds:

Table 1: Key Attributes of this compound and Analogues
Compound CAS Number Structural Class Primary Clinical Use Receptor Specificity
This compound 14340-01-3 19-Norprogesterone Investigational/Unspecified Progesterone receptor (PR)
Gestodene 60282-87-3 13-Ethylgonane Hormonal contraceptives High PR, mild anti-androgenic
Lynestrenol 52-76-6 19-Nortestosterone Menopausal therapy, PCOS PR agonist (prodrug)
Key Observations:

Structural Differences: this compound retains a progesterone-like backbone, whereas gestodene incorporates a 13-ethyl group to enhance metabolic stability . Lynestrenol, a 19-nortestosterone derivative, acts as a prodrug metabolized to active norethisterone .

Pharmacodynamic Profiles: this compound’s receptor specificity is inferred to align with progesterone, though its binding affinity and selectivity remain unquantified in the provided evidence . Gestodene exhibits strong PR binding with minimal androgenic activity, making it suitable for combination contraceptives . Lynestrenol’s metabolite, norethisterone, has mixed PR and androgen receptor effects .

Comparison with Functionally Related Progestogens

Table 2: Functional Comparison
Parameter This compound Dydrogesterone Etonogestrel
Bioavailability Not reported High (oral) High (implant)
Half-Life Not reported 5–7 hours 25–30 hours
Metabolism Hepatic (inferred) CYP3A4 CYP3A4

Q & A

Basic Research Questions

Q. How to determine an appropriate sample size for Gestadienol studies considering variability in pharmacokinetic parameters?

  • Methodological Answer : Calculate sample size using power analysis, incorporating the minimum clinically important difference (MCID) and variability estimates from prior pharmacokinetic studies. Use tools like G*Power or consult statistical software (e.g., R packages pwr or simr). For pilot studies lacking prior data, justify sample size based on feasibility and iterative power simulations . Always involve a statistician during study design to validate assumptions and ensure alignment with research objectives .

Q. What ethical considerations are critical when designing human trials for this compound's safety profiling?

  • Methodological Answer : Adhere to ethical frameworks such as the Declaration of Helsinki. Obtain informed consent with explicit disclosure of potential risks (e.g., hepatotoxicity observed in preclinical models). Ensure randomization protocols minimize selection bias, and include Data Safety Monitoring Boards (DSMBs) for interim analyses. Document ethical approvals from all participating institutions, especially in multi-site trials .

Q. Which data collection methods are optimal for assessing this compound's efficacy in longitudinal observational studies?

  • Methodological Answer : Use mixed-methods approaches:

  • Quantitative : Standardized questionnaires (e.g., Likert scales for symptom severity) validated in similar pharmacological studies.
  • Qualitative : Semi-structured interviews to capture patient-reported outcomes (PROs).
    Ensure questionnaires are pre-tested for clarity and cultural relevance. For remote data collection, use secure platforms like REDCap to maintain data integrity .

Q. How to design a robust experimental protocol for in vitro studies on this compound's metabolic pathways?

  • Methodological Answer :

Cell Lines : Use primary hepatocytes over immortalized lines to better mimic human metabolism.

Controls : Include positive/negative controls (e.g., CYP450 inhibitors).

Replicates : Perform triplicate runs with blinded analysis to reduce observer bias.
Document all protocols in line with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced Research Questions

Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound in preclinical models?

  • Methodological Answer : Employ Bayesian hierarchical models to handle small sample sizes and variability. Use spline regression or Hill equation modeling for dose-response curves. Validate models via sensitivity analyses (e.g., Monte Carlo simulations) to assess robustness against outliers. Pre-specify analysis plans to avoid post hoc data dredging .

Q. How can researchers reconcile contradictory findings between in vitro and in vivo studies on this compound's mechanism of action?

  • Methodological Answer : Conduct a systematic discrepancy analysis:

Confounding Factors : Compare bioavailability, metabolite profiles, and cellular microenvironment differences.

Experimental Validation : Use ex vivo models (e.g., precision-cut tissue slices) to bridge in vitro and in vivo conditions.

Meta-Analysis : Pool data from multiple studies to identify trends obscured by individual study limitations .

Q. What strategies mitigate bias in retrospective cohort studies investigating this compound's long-term adverse effects?

  • Methodological Answer :

  • Propensity Score Matching : Adjust for covariates like age, comorbidities, and concomitant medications.
  • Sensitivity Analyses : Test robustness against unmeasured confounders using E-value calculations.
  • Triangulation : Cross-validate findings with prospective registries or electronic health records .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound's polypharmacology?

  • Methodological Answer : Use systems biology approaches:

Pathway Enrichment : Tools like DAVID or Metascape for functional annotation.

Network Pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape.

Machine Learning : Apply random forest or deep learning models to identify predictive biomarkers. Ensure reproducibility by depositing raw data in repositories like GEO or MetaboLights .

Methodological Tables

Research Stage Key Tools/Methods References
Sample Size CalculationG*Power, MCID estimation, iterative simulations
Data Contradiction AnalysisPropensity scoring, E-value, meta-regression
Multi-Omics IntegrationDAVID, STRING, machine learning pipelines

Key Considerations

  • Reproducibility : Pre-register protocols on platforms like Open Science Framework (OSF) and share code via GitHub .
  • Ethics : Regularly audit informed consent processes and data anonymization techniques in human studies .
  • Statistical Rigor : Use CONSORT or STROBE checklists for reporting guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.